molecular formula C11H14BClFNO4 B8119221 (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid

(3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid

Cat. No.: B8119221
M. Wt: 289.50 g/mol
InChI Key: XEPZRQLQVYFOCH-UHFFFAOYSA-N
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Description

(3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2-methylpropan-2-yl chloroformate.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline undergoes a reaction with 2-methylpropan-2-yl chloroformate to form an intermediate compound.

    Boronic Acid Formation: The intermediate compound is then subjected to a boronation reaction using a boron reagent, such as bis(pinacolato)diboron, under suitable conditions to yield the desired boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: The use of palladium catalysts to enhance the efficiency of the boronation reaction.

    Solvents: Selection of appropriate solvents, such as tetrahydrofuran or dimethylformamide, to facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: The boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Tetrahydrofuran, dimethylformamide, and ethanol are commonly used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a reagent in various catalytic processes.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research and diagnostic purposes.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid primarily involves its role as a boronic acid reagent. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Comparison:

  • Unique Properties: The presence of the 2-methylpropan-2-yl oxycarbonylamino group in (3-((tert-Butoxycarbonyl)amino)-5-chloro-4-fluorophenyl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acids.
  • Reactivity: The compound exhibits different reactivity patterns compared to other boronic acids due to the influence of the substituents on the aromatic ring.

Properties

IUPAC Name

[3-chloro-4-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClFNO4/c1-11(2,3)19-10(16)15-8-5-6(12(17)18)4-7(13)9(8)14/h4-5,17-18H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPZRQLQVYFOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClFNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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